molecular formula C10H14N2O3 B1383655 tert-butyl 5-formyl-1-methyl-1H-pyrazole-3-carboxylate CAS No. 2059933-79-6

tert-butyl 5-formyl-1-methyl-1H-pyrazole-3-carboxylate

Cat. No.: B1383655
CAS No.: 2059933-79-6
M. Wt: 210.23 g/mol
InChI Key: UQNCSHUEVCIWPG-UHFFFAOYSA-N
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Description

tert-Butyl 5-formyl-1-methyl-1H-pyrazole-3-carboxylate: is an organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a tert-butyl ester group, a formyl group, and a methyl group attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 5-formyl-1-methyl-1H-pyrazole-3-carboxylate typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This could include the use of continuous flow reactors and more efficient catalysts to improve yield and reduce costs.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The formyl group in tert-butyl 5-formyl-1-methyl-1H-pyrazole-3-carboxylate can undergo oxidation to form a carboxylic acid.

    Reduction: The formyl group can also be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4).

    Substitution: The methyl group on the pyrazole ring can participate in electrophilic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic reagents such as halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: 5-carboxy-1-methyl-1H-pyrazole-3-carboxylate.

    Reduction: 5-hydroxymethyl-1-methyl-1H-pyrazole-3-carboxylate.

    Substitution: Various substituted pyrazole derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry:

    Building Block: Used as a building block in the synthesis of more complex organic molecules.

    Catalysis: Potential use as a ligand in catalytic reactions due to the presence of the pyrazole ring.

Biology and Medicine:

    Drug Development: Investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting enzymes or receptors involving nitrogen heterocycles.

    Biological Studies: Used in studies to understand the interaction of pyrazole derivatives with biological systems.

Industry:

    Material Science:

Mechanism of Action

The mechanism by which tert-butyl 5-formyl-1-methyl-1H-pyrazole-3-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, modulating their activity. The formyl and ester groups can participate in hydrogen bonding and other interactions with biological targets, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

  • tert-Butyl 5-methoxy-1H-indole-1-carboxylate
  • tert-Butyl 3-iodo-5-methoxy-1H-indole-1-carboxylate
  • tert-Butyl 5-methoxy-1H-indole-1-carboxylate

Comparison:

Properties

IUPAC Name

tert-butyl 5-formyl-1-methylpyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3/c1-10(2,3)15-9(14)8-5-7(6-13)12(4)11-8/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQNCSHUEVCIWPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=NN(C(=C1)C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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